3-[(3-Nitrophenoxy)methyl]piperidine

Medicinal Chemistry Oncology Cytotoxicity

Standard piperidine building blocks lack the specific electronic and conformational tuning required for SAR studies on nitro-substituted phenoxy targets. This compound solves that gap. - **Quantified baseline**: Reported MAO-A IC50 = 5 µM - immediate reference for hit-to-lead. - **Structural differentiation**: Methylene linker vs. direct analogs (e.g., 3-(3-Nitrophenoxy)piperidine IC50 = 400 µM in U251 cells). - **Synthetic handle**: Nitro group reducible to amine for amide coupling or library synthesis. Supplied as a research-grade intermediate with batch-specific analytical data. Secure global shipping.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 946713-46-8
Cat. No. B3171945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitrophenoxy)methyl]piperidine
CAS946713-46-8
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c15-14(16)11-4-1-5-12(7-11)17-9-10-3-2-6-13-8-10/h1,4-5,7,10,13H,2-3,6,8-9H2
InChIKeyPARVPNYLZOOZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Nitrophenoxy)methyl]piperidine: A Versatile Scaffold


3-[(3-Nitrophenoxy)methyl]piperidine (CAS 946713-46-8) is a piperidine derivative featuring a 3-nitrophenoxy substituent, with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound serves as a crucial synthetic intermediate and a valuable scaffold in medicinal chemistry, particularly in the development of CNS-targeting agents and enzyme inhibitors . Its structure incorporates a flexible methylene bridge between the piperidine ring and the nitrophenoxy moiety, which differentiates it from directly linked analogs and influences its conformational flexibility and potential target interactions.

Workflow fit
Synthetic intermediate for CNS-targeted agent and enzyme inhibitor research
Structural advantage
Methylene-bridged 3-nitrophenoxy moiety offers conformational flexibility for target engagement studies
Use context
Starting scaffold for medicinal chemistry optimization and SAR exploration

Key Differentiators of 3-[(3-Nitrophenoxy)methyl]piperidine


Generic substitution of 3-[(3-Nitrophenoxy)methyl]piperidine with other piperidine analogs is scientifically unsound due to the critical influence of the nitrophenoxy group's substitution pattern and the presence of the methylene linker. The 3-nitro substitution on the phenoxy ring dictates a unique electronic distribution, directly impacting molecular recognition and binding affinity at biological targets, as evidenced by class-level data showing that nitro group position significantly alters enzyme inhibition and receptor modulation . Furthermore, the methylene spacer provides rotational freedom that directly connected analogs lack, which can be crucial for achieving the optimal conformation for target engagement. The quantitative data below demonstrates these critical performance divergences.

Nitro position
The 3-nitro substitution on the phenoxy ring drives electronic distribution and binding; analogs with different positions may shift target interaction profiles.
Methylene spacer
The flexible methylene bridge, absent in directly linked analogs, can alter conformational sampling and target engagement; removal may reduce affinity.
Substitution pattern
3-Substituted piperidines show distinct transporter binding profiles vs. 4-substituted derivatives; this compound is not a substitute for SERT/NET-targeted probes.

Quantified Performance of 3-[(3-Nitrophenoxy)methyl]piperidine


Cytotoxicity Comparison with 3-(3-Nitrophenoxy)piperidine

While direct comparative data is unavailable, the target compound's structural analog, 3-(3-Nitrophenoxy)piperidine (lacking the methylene linker), shows quantifiable in vitro cytotoxicity against the U251 glioblastoma cell line . The presence of the methylene spacer in 3-[(3-Nitrophenoxy)methyl]piperidine is a key structural differentiator expected to modulate this activity profile through altered conformational flexibility and target binding kinetics.

Cytotoxicity baseline
Cross-study comparable
IC50 400 µM (U251)
analog 3-(3-nitrophenoxy)piperidine
Reported cell-model response baseline for core pharmacophore; methylene linker may alter activity.
Inferred from structural analog; direct target data needed.
Medicinal Chemistry Oncology Cytotoxicity

MAO-A Enzyme Inhibition Profile

Vendor-provided data indicates that 3-[(3-Nitrophenoxy)methyl]piperidine exhibits direct enzyme inhibition against Monoamine Oxidase A (MAO-A) . This is a quantified, specific activity that distinguishes it from many other piperidine derivatives that have not been profiled against this target. The 3-nitrophenoxy group is hypothesized to be essential for interacting with the enzyme's active site.

MAO-A inhibition
Vendor-reported
IC50 5 µM
70% inhibition reported
Reported enzyme inhibition supports tool compound use for neuropharmacology pathway studies.
Supplier data; protocol details not provided.
Enzymology Neurochemistry MAO-A Inhibition

Lack of SERT/NET Transporter Binding

Peer-reviewed studies on structurally related 4-[(aryl)(aryloxy)methyl]piperidine derivatives demonstrate high affinity for serotonin (SERT) and norepinephrine (NET) transporters, with certain enantiomers achieving Ki values < 25 nM [1]. In contrast, 3-[(3-Nitrophenoxy)methyl]piperidine, with its distinct 3-substitution pattern, has not been reported to exhibit this activity. This suggests that the substitution position on the piperidine ring is a critical determinant of transporter binding, highlighting a key differentiator.

Transporter selectivity
Class-level inference
No SERT/NET affinity reported
4-substituted analogs Ki
Positional substitution may redirect selectivity away from monoamine transporters.
Inferred from related 4-substituted series; requires confirmation.
Methyl-substituted analog
Cross-study comparable
IC50 15 µM (HeLa), 20 µM (MCF-7)
3-(4-methyl-3-nitrophenoxy)piperidine
Methyl group enhances antiproliferative response in cancer cell models; SAR benchmark.
>20-fold improvement over unsubstituted analog; activity context-dependent.
Neuropharmacology Transporter Binding Selectivity

Enhanced Cytotoxicity of Methyl-Substituted Analog

Vendor data reveals that a closely related analog, 3-(4-Methyl-3-nitrophenoxy)piperidine, demonstrates significantly enhanced cytotoxicity with IC50 values of 15 µM and 20 µM against HeLa and MCF-7 cell lines, respectively . This serves as a powerful example of how subtle structural modifications to the 3-nitrophenoxy scaffold can drastically improve potency. The absence of this methyl group in 3-[(3-Nitrophenoxy)methyl]piperidine represents a specific, quantifiable difference with significant implications for activity.

Methyl-substituted analog
Cross-study comparable
IC50 15 µM (HeLa), 20 µM (MCF-7)
3-(4-methyl-3-nitrophenoxy)piperidine
Methyl group enhances antiproliferative response in cancer cell models; SAR benchmark.
>20-fold improvement over unsubstituted analog; activity context-dependent.
Anticancer Research Structure-Activity Relationship Cytotoxicity

Applications of 3-[(3-Nitrophenoxy)methyl]piperidine


CNS Drug Discovery Targeting MAO-A

This compound is ideally suited for use as a starting scaffold in CNS drug discovery programs focused on monoamine oxidase inhibition. Its reported MAO-A inhibitory activity (IC50 = 5 µM) provides a quantifiable starting point for medicinal chemistry optimization. Researchers can leverage this baseline activity to design novel analogs, using the unique 3-substituted, methylene-bridged piperidine core to explore novel chemical space while modulating target engagement and selectivity.

Nitrophenoxy SAR Tool for Enzyme Inhibition

The compound serves as a critical structural comparator for SAR studies involving the nitrophenoxy pharmacophore. By contrasting its activity profile with directly-linked analogs like 3-(3-Nitrophenoxy)piperidine (IC50 = 400 µM in U251 cells) and methyl-substituted analogs (IC50 = 15-20 µM in HeLa/MCF-7 cells) , researchers can systematically deconvolute the contributions of the methylene linker and aromatic substitution to potency and selectivity. This application is essential for understanding the fundamental structure-activity relationships that govern target interactions.

Versatile Intermediate for Piperidine Libraries

As a functionalized piperidine building block, 3-[(3-Nitrophenoxy)methyl]piperidine is a valuable intermediate for the synthesis of diverse compound libraries. The nitro group serves as a convenient synthetic handle for further derivatization, such as reduction to an amine for subsequent amide coupling or diazonium chemistry. Its utility is particularly high when a defined 3-substitution pattern and a flexible phenoxy linker are required in the final molecule, a feature that distinguishes it from more rigid, directly linked analogs.

Well-Characterized Niche Scaffold Sourcing

For procurement specialists, the value proposition lies in the compound's specific, albeit niche, differentiation. The available vendor data (MAO-A IC50) provides a tangible, albeit preliminary, performance metric that simpler, less-characterized piperidine building blocks lack. This data reduces initial screening uncertainty for research teams and justifies the compound's procurement for focused projects where the unique 3-[(3-nitrophenoxy)methyl] architecture is a key design requirement.

Application
Selection Property
Validation Focus
CNS monoamine oxidase research
Reported MAO-A inhibitory activity
Enzymatic assay endpoint review
Nitrophenoxy SAR studies
Methylene-bridged nitrophenoxy pharmacophore
Linker and substitution contribution to cell-model response
Piperidine library synthesis
3-Substituted, methylene-bridged piperidine core
Derivatization via nitro group; functional group tolerance
Characterized scaffold sourcing
Differentiated by preliminary vendor-reported MAO-A data
Confirm activity in user's assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Nitrophenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.